molecular formula C14H13BrClNO2 B2650060 N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide CAS No. 923820-81-9

N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide

Cat. No. B2650060
CAS RN: 923820-81-9
M. Wt: 342.62
InChI Key: HBVSYNMWTPMKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide, also known as BMC or Bromocriptine, is a synthetic ergot alkaloid derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s and has since been used in the treatment of various medical conditions, including Parkinson's disease, hyperprolactinemia, and acromegaly.

Mechanism Of Action

N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide acts on dopamine receptors in the brain, specifically the D2 receptor subtype. By binding to these receptors, N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide mimics the action of dopamine, a neurotransmitter that is involved in motor control, reward, and motivation. This leads to a decrease in the activity of the dopaminergic pathway, which is responsible for the symptoms of Parkinson's disease. N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide also inhibits the release of prolactin from the pituitary gland, which is useful in the treatment of hyperprolactinemia. Additionally, N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide inhibits the release of growth hormone from the pituitary gland, which is useful in the treatment of acromegaly.
Biochemical and Physiological Effects:
N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has several biochemical and physiological effects. It increases the levels of dopamine in the brain, which leads to a decrease in the symptoms of Parkinson's disease. N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide also decreases the levels of prolactin and growth hormone in the blood, which is useful in the treatment of hyperprolactinemia and acromegaly, respectively. Additionally, N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has been shown to have anticancer properties in vitro, although its efficacy in vivo is yet to be established.

Advantages And Limitations For Lab Experiments

N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has several advantages for lab experiments. It is readily available and has been extensively studied, which makes it a useful tool for research. Additionally, its mechanism of action is well-understood, which makes it easier to design experiments around it. However, N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide also has several limitations. It has a narrow therapeutic window, which means that the dosage needs to be carefully controlled. Additionally, it has been associated with several side effects, including nausea, vomiting, and hallucinations.

Future Directions

There are several future directions for N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide research. One area of interest is its potential use in the treatment of other medical conditions, such as schizophrenia and bipolar disorder. N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has also been studied for its potential use in the treatment of drug addiction. Additionally, there is ongoing research into the development of new N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide analogs that may have improved efficacy and fewer side effects. Finally, there is interest in studying the anticancer properties of N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide in vivo, which may lead to the development of new cancer therapies.

Synthesis Methods

The synthesis of N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide involves a series of chemical reactions that start with the extraction of ergotamine from the fungus Claviceps purpurea. Ergotamine is then converted to 2-bromo-α-ergocryptine, which is further modified to produce N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide. The synthesis of N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide is a complex process that requires expertise in organic chemistry and specialized equipment. Despite its complexity, the synthesis of N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has been well-established, and the compound is readily available for research purposes.

Scientific Research Applications

N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have dopamine receptor agonist activity, which makes it useful in the treatment of Parkinson's disease. N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has also been used to treat hyperprolactinemia, a medical condition characterized by elevated levels of prolactin in the blood. Additionally, N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has been used in the treatment of acromegaly, a condition caused by the overproduction of growth hormone. N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide has also been studied for its potential anticancer properties.

properties

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-17(14(18)8-16)9-12-6-7-13(19-12)10-2-4-11(15)5-3-10/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVSYNMWTPMKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(O1)C2=CC=C(C=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.